REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][CH:7]([CH3:9])[CH3:8])[CH:2]([CH3:4])[CH3:3].N.[CH3:11][C:12]([CH3:14])=O.C(#[N:17])C.OO>[Na][Na].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C([O-])(=O)C.[NH4+].O.CO>[CH2:1]([N:5]([CH2:6][CH:7]([CH3:9])[CH3:8])[N:17]=[C:12]([CH3:14])[CH3:11])[CH:2]([CH3:4])[CH3:3] |f:7.8|
|
Name
|
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NCC(C)C
|
Name
|
aqueous solution
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
92.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
96 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
solvent
|
Smiles
|
[Na][Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to 50° C
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
DISTILLATION
|
Details
|
and the solution was then distilled at 90° C
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N(N=C(C)C)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 14.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |